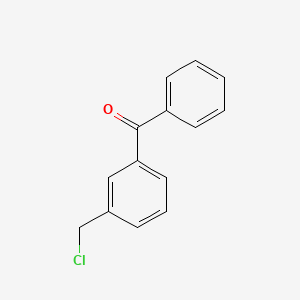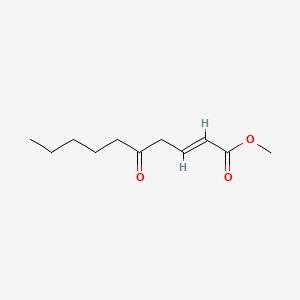
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, an allyloxy group, a chlorine atom, and a dimethylated tetrahydro ring
Preparation Methods
The synthesis of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride involves several steps:
Reduction of 1-nitronaphthalene: The initial step involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Allylation: The 1-naphthylamine is then allylated using allyl bromide in the presence of a base to introduce the allyloxy group.
Chlorination: The allylated product is chlorinated using thionyl chloride or another chlorinating agent to introduce the chlorine atom.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar reagent to obtain the desired compound.
Chemical Reactions Analysis
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like chromic acid to form naphthoquinone derivatives.
Reduction: Sodium in boiling amyl alcohol can reduce the compound to yield tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The allyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds:
1-Naphthylamine: A simpler compound without the allyloxy, chloro, and dimethyl groups.
2-Naphthylamine: Another naphthylamine derivative with different substitution patterns.
1,8-Bis(dimethylamino)naphthalene: A compound with two dimethylamino groups on the naphthalene ring.
Properties
CAS No. |
63978-97-2 |
|---|---|
Molecular Formula |
C15H21Cl2NO |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
(8-chloro-5-prop-2-enoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3;/h4,8-9,13H,1,5-7,10H2,2-3H3;1H |
InChI Key |
MHBBJQAKOJKYKI-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
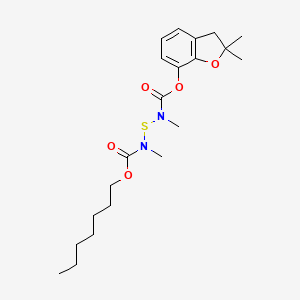

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
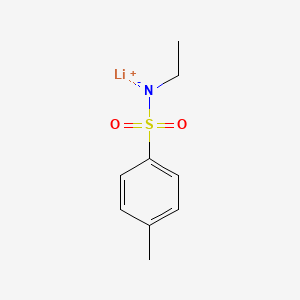
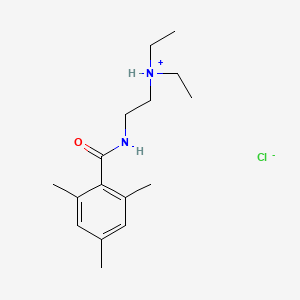
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)



